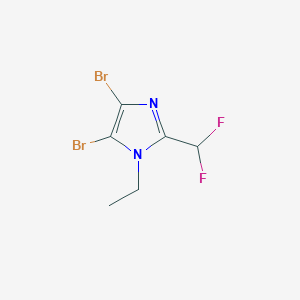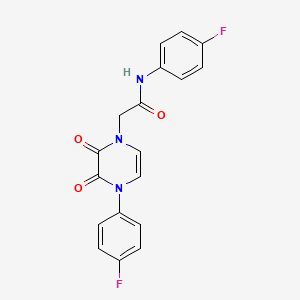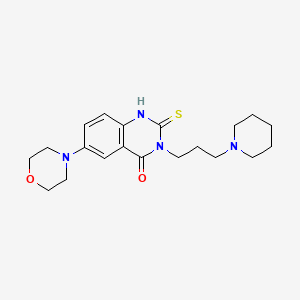
N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C20H16Cl2N2O4S and its molecular weight is 451.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photocatalytic Degradation
N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide may find application in environmental science, particularly in the field of photocatalytic degradation. A study by Torimoto et al. (1996) on the photocatalytic degradation of propyzamide, a compound with a somewhat similar structure, suggests that derivatives of such chemicals could enhance the rate of mineralization of pollutants and reduce the concentration of solution-phase intermediates when used with titanium dioxide and adsorbent supports. This research points towards the potential utility of this compound in enhancing photocatalytic degradation processes, thereby contributing to the removal of hazardous substances from water sources (Torimoto et al., 1996).
Anticancer Activity
The structural features of this compound suggest it may possess anticancer properties, drawing parallels from related compounds. Research on similar benzothiazole derivatives demonstrates their potential in anticancer therapy. For instance, Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives showing significant anticancer activity against melanoma cell lines. These derivatives inhibited carbonic anhydrase isoforms, which are relevant to cancer proliferation and metastasis. The structure-activity relationship explored in this study could offer insights into designing this compound for targeted anticancer applications, particularly through the modulation of specific biochemical pathways (Yılmaz et al., 2015).
Antimicrobial Activity
Compounds containing the benzothiazole moiety have been shown to exhibit antimicrobial activity. The synthesis and antimicrobial screening of related compounds, such as those researched by Desai et al. (2013), indicate that benzothiazole derivatives can be effective against a range of bacterial and fungal strains. These findings suggest that this compound could potentially be developed into antimicrobial agents, leveraging its chemical structure to target specific microbial pathogens (Desai et al., 2013).
Propiedades
IUPAC Name |
N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-5-8-24-17-15(7-6-12(21)16(17)22)29-20(24)23-19(25)11-9-13(26-2)18(28-4)14(10-11)27-3/h1,6-7,9-10H,8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNSIUFNMXMUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=CC(=C3Cl)Cl)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2680924.png)

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide](/img/structure/B2680927.png)
methanone](/img/structure/B2680928.png)
![N-(2,6-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2680932.png)



![2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2680938.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)



![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2680947.png)
